1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethylthio group, which imparts distinct electronic and steric characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group.
Chlorination: Introduction of the chlorine atom to the propanone moiety.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific catalysts, controlled temperatures, and pressure settings to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Known for its anticancer properties.
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H9ClF3NOS |
---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
NPBSIDYEPDDVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)N)Cl |
Origin of Product |
United States |
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